molecular formula C9H5ClFN3 B2537948 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine CAS No. 1511587-98-6

4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine

Cat. No.: B2537948
CAS No.: 1511587-98-6
M. Wt: 209.61
InChI Key: ALHUUCHSNLLKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine is a useful research compound. Its molecular formula is C9H5ClFN3 and its molecular weight is 209.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine and its derivatives have been extensively studied for their potential as kinase inhibitors and antitumor agents. For instance, 5-fluorouracil (5-FU), a closely related compound, has been a cornerstone in cancer treatment due to its ability to interfere with pyrimidine metabolism, thus inhibiting DNA synthesis. This mechanism underlines the broader category of fluoropyrimidines, which includes this compound, in their application against various cancers. The synthesis routes of these compounds often involve complex reactions aiming at introducing fluorine atoms or substituents to the pyrimidine ring, thereby altering its biological activity and pharmacokinetic properties (Wada et al., 2012).

Nucleic Acid Metabolism

The impact of fluorinated pyrimidines on nucleic acid metabolism has been a significant area of research. These compounds, including derivatives of this compound, have been used to study the mechanisms of DNA and RNA synthesis and repair. Fluorinated nucleosides, such as 5-fluorouracil and its analogs, are incorporated into RNA and DNA, affecting their stability and function. This incorporation disrupts normal nucleic acid processing and has been exploited in cancer therapy to kill rapidly dividing tumor cells. Studies on the effects of these fluorinated pyrimidines provide insights into nucleic acid metabolism in vivo and have implications for designing new anticancer drugs with improved efficacy and specificity (Danneberg et al., 1958).

Antimicrobial Activity

Beyond cancer research, the antimicrobial properties of fluoropyrimidines have also been explored. Specifically, 5-fluoroorotic acid, a derivative relevant to the study of this compound, has shown selective activity against Plasmodium falciparum, the causative agent of malaria. This selective toxicity is attributed to the unique pyrimidine biosynthesis pathway in malarial parasites, highlighting the potential of fluorinated pyrimidines in developing new antimalarial therapies (Rathod et al., 1989).

Controlled Release Systems

The development of controlled release systems for fluoropyrimidines like 5-FU demonstrates another application area. Biodegradable microspheres have been designed for the sustained release of 5-FU, aiming to improve the therapeutic index of the drug while minimizing side effects. These systems encapsulate the drug in co-poly (d,l-lactic/glycolic acid) microspheres, allowing for a controlled release over an extended period. This approach enhances the drug's effectiveness against tumors and reduces the frequency of administration (Fu et al., 2002).

Mechanism of Action

While the specific mechanism of action for 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine is not explicitly stated in the available resources, pyrimidines in general are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Its IUPAC name is this compound .

Safety and Hazards

The safety information for 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine includes hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-chloro-2-(5-fluoropyridin-2-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN3/c10-8-3-4-12-9(14-8)7-2-1-6(11)5-13-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHUUCHSNLLKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C2=NC=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.